molecular formula C8H4F3NOS B13670024 6-(Trifluoromethoxy)benzo[d]isothiazole

6-(Trifluoromethoxy)benzo[d]isothiazole

Cat. No.: B13670024
M. Wt: 219.19 g/mol
InChI Key: WNYIROBBKKQWIL-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)benzo[d]isothiazole is a chemical compound with the molecular formula C8H4F3NOS. It is a member of the isothiazole family, which is known for its diverse biological activities. This compound is characterized by the presence of a trifluoromethoxy group attached to a benzo[d]isothiazole ring, making it a unique and valuable molecule in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethoxy)benzo[d]isothiazole typically involves the reaction of trifluoromethoxy-substituted aromatic compounds with sulfur and nitrogen sources. One common method includes the cyclization of 2-(trifluoromethoxy)aniline with sulfur monochloride (S2Cl2) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethoxy)benzo[d]isothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Trifluoromethoxy)benzo[d]isothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)benzo[d]isothiazole involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can inhibit enzymes and receptors involved in disease pathways, such as voltage-dependent sodium channels and glutamate receptors.

    Pathways Involved: It modulates neurotransmitter release and receptor activity, leading to neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethoxy)benzo[d]isothiazole is unique due to its specific trifluoromethoxy substitution, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for designing molecules with specific biological activities .

Properties

Molecular Formula

C8H4F3NOS

Molecular Weight

219.19 g/mol

IUPAC Name

4-(trifluoromethoxy)-1,2-benzothiazole

InChI

InChI=1S/C8H4F3NOS/c9-8(10,11)13-6-2-1-3-7-5(6)4-12-14-7/h1-4H

InChI Key

WNYIROBBKKQWIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NSC2=C1)OC(F)(F)F

Origin of Product

United States

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